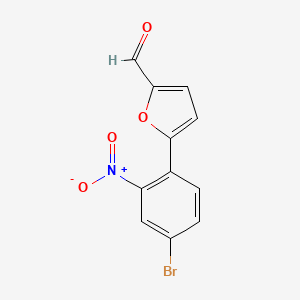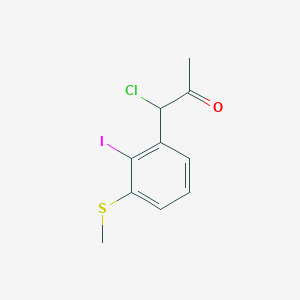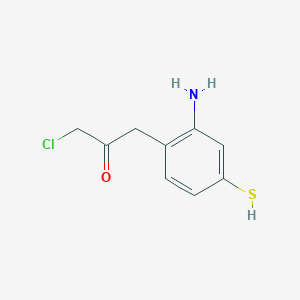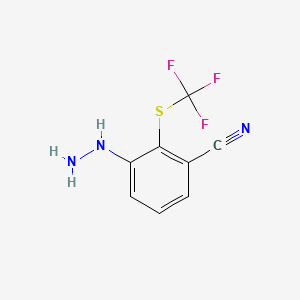
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety.
Métodos De Preparación
The synthesis of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 3-(Trifluoromethyl)phenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the hydrazine moiety in this compound makes it unique, offering distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H6F3N3S |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
Clave InChI |
XKYXYDKXTUKGKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


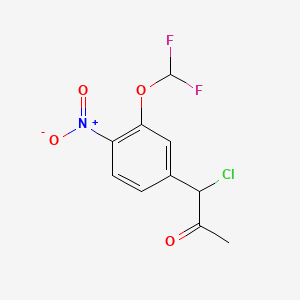
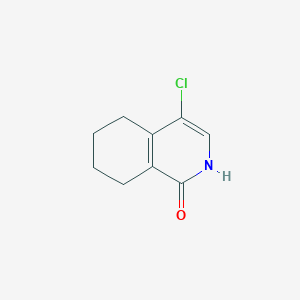
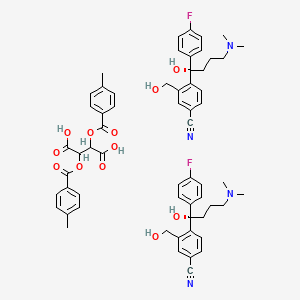
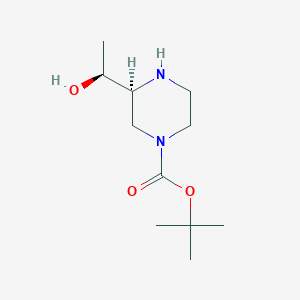
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
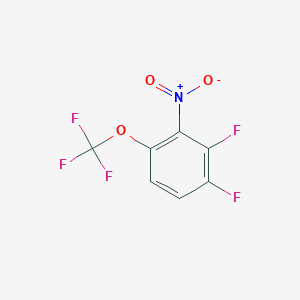
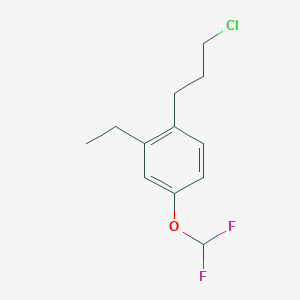
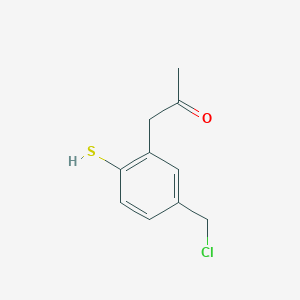
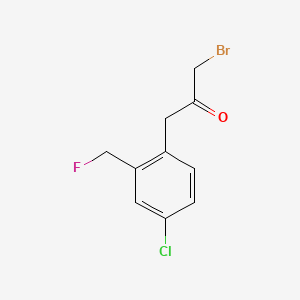
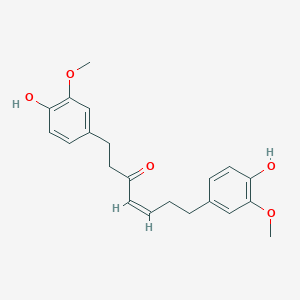
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
